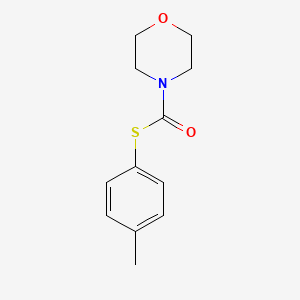

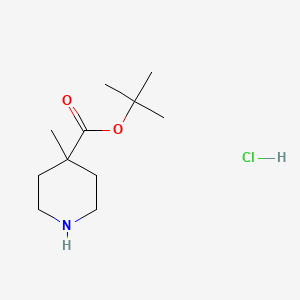

S-(4-methylphenyl) morpholine-4-carbothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-(4-methylphenyl) morpholine-4-carbothioate, also known as thiram, is a chemical compound that belongs to the class of dithiocarbamate fungicides. It is widely used in agriculture as a pesticide to protect crops from fungal infections. Thiram is also used in the rubber industry to prevent the growth of molds and bacteria.

Mechanism of Action

Thiram acts by inhibiting the activity of enzymes that are involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of the fungal cell membrane and ultimately results in the death of the fungus.

Biochemical and Physiological Effects

Thiram has been shown to have toxic effects on various organisms, including humans. It can cause skin and eye irritation, respiratory problems, and gastrointestinal distress. Thiram exposure has also been linked to developmental and reproductive toxicity in animals.

Advantages and Limitations for Lab Experiments

Thiram is widely used in laboratory experiments as a fungicide to prevent contamination of cell cultures and other biological samples. Its low cost and availability make it a popular choice for researchers. However, S-(4-methylphenyl) morpholine-4-carbothioate's toxicity and potential for environmental contamination must be taken into consideration when using it in laboratory experiments.

Future Directions

Further research is needed to fully understand S-(4-methylphenyl) morpholine-4-carbothioate's mechanism of action and its potential as a broad-spectrum fungicide. Additionally, the development of safer and more environmentally friendly alternatives to S-(4-methylphenyl) morpholine-4-carbothioate should be explored.

Synthesis Methods

Thiram can be synthesized by reacting carbon disulfide with a secondary amine, such as morpholine, in the presence of an alkali metal hydroxide. The resulting dithiocarbamate salt is then treated with 4-methylphenyl chloride to obtain S-(4-methylphenyl) morpholine-4-carbothioate.

Scientific Research Applications

Thiram has been extensively studied for its antifungal properties. It has been shown to inhibit the growth of various fungi, including Fusarium oxysporum, Botrytis cinerea, and Rhizoctonia solani. Thiram has also been investigated for its potential as a herbicide and insecticide.

properties

IUPAC Name |

S-(4-methylphenyl) morpholine-4-carbothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-10-2-4-11(5-3-10)16-12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCFBGSUHBTPKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(4-methylphenyl) morpholine-4-carbothioate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2r,3s,4r,5r)-5-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-(benzoyloxy)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B2744316.png)

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2744325.png)

![(E)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B2744328.png)

![7-chloro-2-(2,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2744332.png)

![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2744333.png)

![Methyl 3-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2744336.png)

![4-Methyl-2-[(4-methylquinazolin-2-yl)methoxymethyl]quinazoline](/img/structure/B2744339.png)